molecular formula C9H17NO4 B7943083 1-Butylcyclopropan-1-amine;oxalic acid

1-Butylcyclopropan-1-amine;oxalic acid

Cat. No.: B7943083
M. Wt: 203.24 g/mol
InChI Key: FONOPANYUSECFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butylcyclopropan-1-amine; oxalic acid is a salt formed by the combination of 1-butylcyclopropan-1-amine (a cyclopropane-derived amine with a butyl substituent) and oxalic acid (HOOC-COOH, a dicarboxylic acid). This compound likely exhibits properties derived from both components:

  • The butyl group enhances lipophilicity, which may influence solubility and bioavailability.
  • Oxalic acid: A strong organic acid with chelating and reducing properties, widely used in metal cleaning, pharmaceuticals, and agriculture .

The salt formation neutralizes oxalic acid’s acidity while stabilizing the amine, making it suitable for applications requiring controlled release or enhanced stability.

Properties

IUPAC Name

1-butylcyclopropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.C2H2O4/c1-2-3-4-7(8)5-6-7;3-1(4)2(5)6/h2-6,8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONOPANYUSECFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CC1)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Amine-Oxalate Salts
Compound Amine Component Key Differences Applications References
1-Butylcyclopropan-1-amine; oxalic acid Cyclopropane with butyl group Steric hindrance from cyclopropane; moderate lipophilicity Potential agrochemicals, pharmaceuticals N/A
bis(2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine); oxalic acid Azepane + chlorophenyl groups Complex amine structure; likely higher bioactivity Pharmacology (targeted therapies)
1-{5-[(propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine; oxalic acid Oxadiazole heterocycle Heterocyclic moiety enhances electronic properties Material science, drug delivery

Key Findings :

  • Cyclopropane-containing amines (e.g., 1-butylcyclopropan-1-amine) exhibit unique steric effects compared to azepane or oxadiazole-based amines, influencing their interaction with biological targets or materials .
  • Oxalic acid’s dual carboxylic groups enable stronger chelation compared to monocarboxylic acids (e.g., acetic acid), enhancing metal-oxide dissolution or nutrient delivery in agricultural applications .
Cyclopropane Derivatives
Compound Functional Groups Key Properties Applications References
1-(Boc-Amino)cyclopropanecarboxylic acid Boc-protected amine + carboxylic acid Enhanced stability for peptide synthesis Pharmaceutical intermediates
1-(4-Sec-butylphenyl)propan-1-amine Aromatic sec-butyl group High lipophilicity; potential CNS activity Neurological research

Key Findings :

  • Cyclopropane rings in amines improve metabolic stability but may reduce aqueous solubility compared to linear or aromatic analogues .
  • 1-Butylcyclopropan-1-amine’s aliphatic chain balances lipophilicity and solubility, making it more versatile than purely aromatic derivatives.

Physicochemical Properties

Property 1-Butylcyclopropan-1-amine; Oxalic Acid Sodium Oxalate Acetic Acid; Cyclopropane Amine Salt
Solubility in Water Moderate (lipophilic amine + hydrophilic acid) High Low (acetic acid weaker chelator)
Melting Point ~150–200°C (estimated) 260°C (decomposes) ~100–120°C
Acidity (pKa) pKa1: 1.25, pKa2: 4.14 (oxalic acid) pKa2: 4.18 pKa: 4.76 (acetic acid)
Chelating Strength Strong (two carboxylates) Moderate Weak

Sources :

Agricultural Use
  • 1-Butylcyclopropan-1-amine; oxalic acid: Potential as a pH-modulating agent or biostimulant, leveraging oxalic acid’s role in fungal metabolism and nutrient uptake .
  • Oxalic acid alone : Used in Varroa mite control (89.4% efficacy with brood interruption) , but the amine component in the target compound may reduce phytotoxicity.
Metal Cleaning
  • Oxalic acid’s chelation efficiency is enhanced by sulfuric acid (doubles hematite dissolution vs. nitric acid) . The amine component in the target compound could act as a surfactant, improving surface contact.
Pharmaceuticals
  • Compared to azepane- or oxadiazole-containing salts, the cyclopropane derivative may offer better blood-brain barrier penetration due to moderate lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.